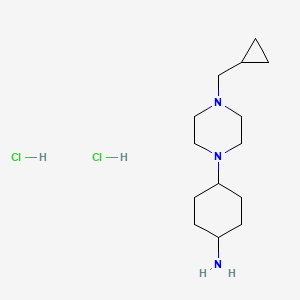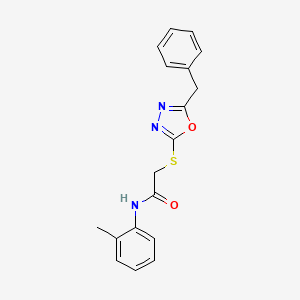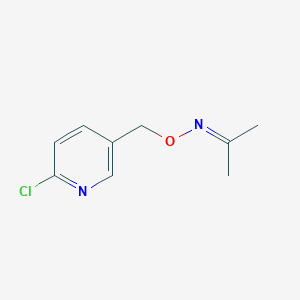
Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . This compound is known for its unique reactivity and selectivity, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime typically involves the reaction of 6-chloropyridin-3-ylmethyl chloride with propan-2-one oxime under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxime linkage . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as crystallization or chromatography to meet industrial standards .
化学反応の分析
Types of Reactions
Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted oxime derivatives.
科学的研究の応用
Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s reactivity allows it to modify proteins and enzymes, affecting their function and activity .
類似化合物との比較
Similar Compounds
2-(6-chloropyridin-3-yl)propan-2-ol: Similar in structure but with a hydroxyl group instead of an oxime group.
Propan-2-one oxime: Lacks the chloropyridinyl group, making it less selective in certain reactions.
Uniqueness
Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime stands out due to its unique combination of the oxime and chloropyridinyl groups. This combination enhances its reactivity and selectivity, making it valuable in specific applications where other compounds may not be as effective .
特性
分子式 |
C9H11ClN2O |
|---|---|
分子量 |
198.65 g/mol |
IUPAC名 |
N-[(6-chloropyridin-3-yl)methoxy]propan-2-imine |
InChI |
InChI=1S/C9H11ClN2O/c1-7(2)12-13-6-8-3-4-9(10)11-5-8/h3-5H,6H2,1-2H3 |
InChIキー |
FCXFTQDFLAGNKJ-UHFFFAOYSA-N |
正規SMILES |
CC(=NOCC1=CN=C(C=C1)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11773693.png)
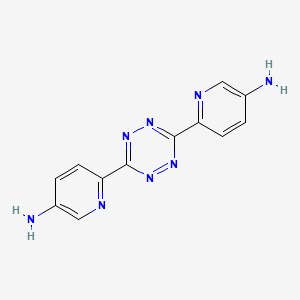
![N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11773703.png)
![(R)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol](/img/structure/B11773704.png)
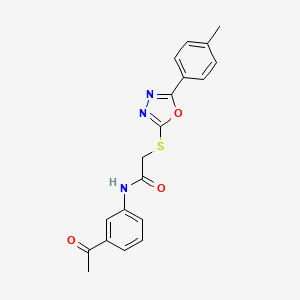

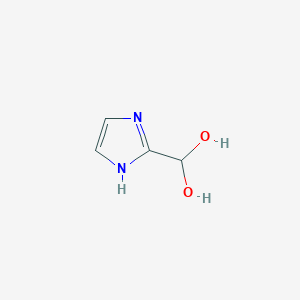
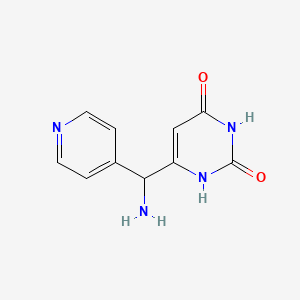

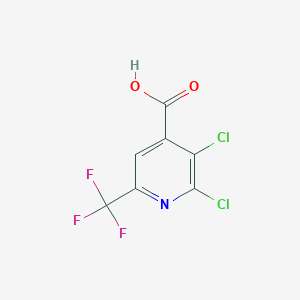
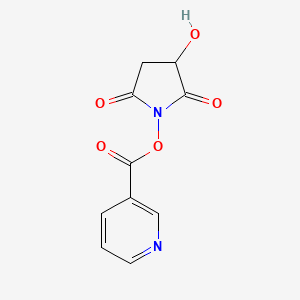
![[1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile](/img/structure/B11773748.png)
